N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-5-11(17(2)16-8)13(18)15-9-3-4-12-10(6-9)14-7-19-12/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBMMLYCCUYCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs methods such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Structural Representation
| Component | Description |
|---|---|
| Thiazole | A five-membered ring containing sulfur and nitrogen. |
| Benzo[d]thiazole | A fused bicyclic structure enhancing biological activity. |
| Pyrazole | A heterocyclic compound known for diverse pharmacological effects. |
Anticancer Activity
Research indicates that N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibits significant anticancer properties:
- Microtubule Destabilization : The compound has been shown to inhibit microtubule assembly effectively at concentrations around 20 μM, suggesting potential as a microtubule-destabilizing agent .
- Apoptosis Induction : Studies have demonstrated that at concentrations as low as 1 μM, this compound can induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. In vitro studies suggest potential efficacy against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.
Biological Evaluation
A series of studies have focused on the biological evaluation of pyrazole derivatives, including this compound. These studies highlight its effectiveness against different cancer cell lines and its potential as an antiviral agent.
Case Study: Antiviral Activity
Recent research has identified pyrazole derivatives as promising antiviral agents. For instance, modifications to the pyrazole structure have led to compounds that inhibit the replication of viruses such as HIV and influenza at low concentrations .
Materials Science Applications
In addition to its medicinal applications, this compound is being explored in materials science for potential uses in organic semiconductors and advanced materials due to its unique electronic properties.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in MDA-MB-231 cells; inhibits microtubule assembly. |
| Antimicrobial Activity | Effective against various bacterial strains. |
| Antiviral Activity | Inhibits replication of HIV and influenza viruses. |
| Materials Science | Potential use in organic semiconductor development. |
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its effects involves the inhibition of specific enzymes and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Data Tables
Table 2: Pharmacological Implications of Structural Features
Research Findings and Implications
- Synthesis Challenges : The target compound’s benzothiazole-5-yl group may require regioselective coupling, as seen in analogous syntheses (e.g., ).
- Biological Screening : While direct activity data for the target compound is lacking, structurally related pyrazole carboxamides exhibit kinase inhibition (e.g., VEGFR in ), suggesting prioritized testing in cancer models.
- Positional Isomerism : The 5-yl vs. 2-yl benzothiazole attachment warrants comparative pharmacokinetic studies to optimize therapeutic profiles.
Biological Activity
N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of benzothiazole derivatives with 1,3-dimethyl-1H-pyrazole. The structural formula is characterized by the presence of both the benzothiazole and pyrazole moieties, which contribute to its biological activity.
Molecular Weight: 272.33 g/mol
CAS Number: 1014092-46-6
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pancreatic Cancer | MIA PaCa-2 | Submicromolar | |
| Breast Cancer | MDA-MB-231 | Not specified | |
| Liver Cancer | HepG2 | Not specified |
The mechanism of action appears to involve modulation of autophagy and inhibition of mTORC1 signaling pathways, which are crucial for cancer cell survival and proliferation .
Anticonvulsant Activity
A series of studies have demonstrated that benzothiazole derivatives containing pyrazole rings exhibit significant anticonvulsant properties. The anticonvulsant activity was evaluated using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests:
| Compound | Activity | Test Method |
|---|---|---|
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-benzylbenzo[d]thiazole | Effective | MES Test |
| This compound | Promising | scPTZ Test |
The results indicate that these compounds can significantly reduce seizure activity in animal models .
Other Biological Activities
In addition to anticancer and anticonvulsant activities, this compound has been associated with other biological effects:
- Anti-inflammatory Activity: Compounds in this class have shown potential in reducing inflammation markers.
- Antimicrobial Activity: Some derivatives exhibit activity against various bacterial strains and fungi .
Case Studies
Case Study 1: Anticancer Mechanism Exploration
In a study focusing on the compound's anticancer effects, it was found that this compound inhibited cell proliferation in MIA PaCa-2 cells through autophagy modulation. The compound increased basal autophagy levels while disrupting autophagic flux under nutrient-deprived conditions .
Case Study 2: Anticonvulsant Testing
In a controlled experiment using the MES test on mice, compounds similar to this compound demonstrated significant anticonvulsant activity compared to standard treatments. The results suggest that these compounds could be developed further for therapeutic use in epilepsy management .
Q & A
Q. Key Factors :
- Temperature control (room temperature to 80°C) minimizes side reactions.
- Stoichiometric ratios (1:1.2 for amine:carboxylic acid derivatives) improve yields (~70–85%) .
Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Q. Basic Research Focus
- ¹H/¹³C NMR : Confirms regiochemistry of the pyrazole and benzothiazole substituents. For example, the methyl groups on the pyrazole ring appear as singlets at δ ~2.5–3.0 ppm .
- IR Spectroscopy : Validates amide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .
- HPLC-MS : Ensures purity (>98%) and identifies molecular ions ([M+H]⁺ at m/z 329.1) .
- X-ray Crystallography : Resolves conformational ambiguity in solid-state structures, particularly ring puckering and dihedral angles between aromatic systems .
How can researchers optimize the compound’s potency against VEGFR2 kinase while minimizing off-target effects?
Advanced Research Focus
Methodology :
- Structure-Activity Relationship (SAR) Studies :
- Selectivity Screening :
Data-Driven Example :
In TAK-593 (a derivative), hybridization with imidazo[1,2-b]pyridazine improved VEGFR2 selectivity (>100-fold over related kinases) .
What strategies resolve discrepancies in reported biological activity data across different studies involving this compound?
Advanced Research Focus
Common Discrepancies :
- Variability in IC₅₀ values for kinase inhibition due to assay conditions (e.g., ATP concentration, enzyme sources).
- Conflicting cytotoxicity profiles in cell-based vs. in vivo models.
Q. Resolution Strategies :
- Standardized Assay Protocols :
- Pharmacokinetic Profiling :
- Structural Analysis :
What computational approaches validate the binding interactions between this compound and CDK4/6 targets?
Advanced Research Focus
Workflow :
Molecular Docking :
- Use AutoDock Vina or Glide to predict binding poses in CDK4/6 ATP pockets. Key interactions include hydrogen bonds with hinge-region residues (e.g., CDK4:Val96) .
MD Simulations :
- AMBER or GROMACS simulations (50–100 ns) assess stability of ligand-protein complexes. RMSD/RMSF analyses confirm minimal backbone deviation (<2 Å) .
Free Energy Calculations :
Q. Validation :
- Correlate computational ΔG values with experimental IC₅₀ data (Pearson coefficient >0.85 indicates predictive accuracy) .
How does ring puckering in the pyrazole moiety influence the compound’s conformational stability and bioactivity?
Advanced Research Focus
Key Observations :
Q. Experimental Validation :
- Compare activity of rigidified analogs (e.g., fused pyrazole derivatives) with flexible counterparts. Rigid analogs show 3–5× higher potency due to reduced entropic penalty upon binding .
What bioisosteric replacements for the amide linker have been explored to improve metabolic stability?
Advanced Research Focus
Approaches :
- 1,2,3-Triazole : Synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). Maintains hydrogen-bonding capacity but resists amidase degradation .
- Sulfonamide : Introduced via coupling of benzothiazole-5-sulfonyl chloride with pyrazole amines. Improves t½ in liver microsomes from 1.2 h to 4.5 h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
